molecular formula C8H6ClFO B13897061 2-Chloro-3-fluoro-4-methylbenzaldehyde

2-Chloro-3-fluoro-4-methylbenzaldehyde

Cat. No.: B13897061
M. Wt: 172.58 g/mol
InChI Key: HKUIWPPUURJWSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-3-fluoro-4-methylbenzaldehyde is a halogenated benzaldehyde derivative with a molecular formula C₈H₆ClFO and a molecular weight of 172.5 g/mol (calculated). This compound features a benzaldehyde backbone substituted with chlorine (position 2), fluorine (position 3), and a methyl group (position 4). Such substitutions influence its electronic, steric, and physicochemical properties, making it relevant in pharmaceutical and agrochemical synthesis. The chlorine and fluorine atoms are electron-withdrawing, while the methyl group provides mild electron-donating effects, creating a unique reactivity profile compared to similar compounds.

Properties

Molecular Formula

C8H6ClFO

Molecular Weight

172.58 g/mol

IUPAC Name

2-chloro-3-fluoro-4-methylbenzaldehyde

InChI

InChI=1S/C8H6ClFO/c1-5-2-3-6(4-11)7(9)8(5)10/h2-4H,1H3

InChI Key

HKUIWPPUURJWSL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1)C=O)Cl)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Chloro-3-fluoro-4-methylbenzaldehyde can be synthesized through several methods. One common approach involves the halogenation of 4-methylbenzaldehyde. The process typically includes the following steps:

Industrial Production Methods

In an industrial setting, the production of 2-Chloro-3-fluoro-4-methylbenzaldehyde may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-fluoro-4-methylbenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

    Oxidation: 2-Chloro-3-fluoro-4-methylbenzoic acid.

    Reduction: 2-Chloro-3-fluoro-4-methylbenzyl alcohol.

    Substitution: Various substituted benzaldehydes depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 2-Chloro-3-fluoro-4-methylbenzaldehyde involves its interaction with various molecular targets. The aldehyde group can form Schiff bases with amines, leading to the formation of imines. These imines can further undergo cyclization or other reactions to produce biologically active compounds . The presence of chlorine and fluorine atoms can enhance the compound’s reactivity and selectivity in these processes .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below compares 2-Chloro-3-fluoro-4-methylbenzaldehyde with structurally related benzaldehyde derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Positions) CAS Number
2-Chloro-3-fluoro-4-methylbenzaldehyde C₈H₆ClFO 172.5 Cl (2), F (3), CH₃ (4) Not provided
4-(Bromomethyl)benzaldehyde C₈H₇BrO 199.05 Br (4-CH₂Br) 51359-78-5
4-Chloro-2-fluoro-3-methoxybenzaldehyde C₈H₆ClFO₂ 188.58 Cl (4), F (2), OCH₃ (3) 1002344-97-9
3-(3-Chloro-4-hydroxyphenyl)benzaldehyde C₁₃H₉ClO₂ 232.7 Cl (3), OH (4) on biphenyl system 893637-94-0
4-(3-Chloro-2-fluorophenyl)benzaldehyde C₁₃H₈ClFO 234.66 Cl (3), F (2) on adjacent phenyl 342889-39-8
Key Observations:

Substituent Effects :

  • The methyl group in 2-Chloro-3-fluoro-4-methylbenzaldehyde offers steric bulk and mild electron donation, contrasting with the methoxy group in 4-chloro-2-fluoro-3-methoxybenzaldehyde, which is strongly electron-donating via resonance .
  • Halogen Positioning : Chlorine at position 2 (target compound) versus position 4 (4-chloro-2-fluoro-3-methoxybenzaldehyde) alters electrophilic substitution reactivity due to differing electronic environments .

Molecular Weight Trends :

  • Bromine substitution (4-(Bromomethyl)benzaldehyde) increases molecular weight significantly (199.05 g/mol) compared to the lighter fluorine and chlorine in the target compound .

Physicochemical and Reactivity Differences

  • Solubility :

    • The hydroxyl group in 3-(3-Chloro-4-hydroxyphenyl)benzaldehyde enhances water solubility via hydrogen bonding, whereas the methyl group in the target compound reduces polarity, favoring organic solvents.
    • Methoxy-substituted analogs (e.g., ) exhibit higher solubility in polar aprotic solvents compared to methylated derivatives.
  • Reactivity :

    • The aldehyde group in 2-Chloro-3-fluoro-4-methylbenzaldehyde is less electrophilic than in 4-(Bromomethyl)benzaldehyde, where the electron-withdrawing bromine enhances aldehyde reactivity .
    • Methoxy groups (as in ) deactivate the aromatic ring via resonance, reducing susceptibility to electrophilic attack compared to the target compound’s mixed halogen/methyl substitution.
Notes on Toxicity:
  • Fluorine’s electronegativity in the target compound could reduce metabolic stability compared to non-fluorinated derivatives .

Biological Activity

2-Chloro-3-fluoro-4-methylbenzaldehyde is an aromatic aldehyde characterized by the presence of chlorine and fluorine substituents on the benzene ring, along with a methyl group. Its molecular formula is C8H7ClF, and it has garnered attention in medicinal chemistry due to its potential biological activities.

The biological activity of 2-Chloro-3-fluoro-4-methylbenzaldehyde is primarily attributed to its ability to interact with various biological molecules. The halogen substituents enhance its reactivity, allowing it to form stable complexes with enzymes and receptors. This compound has been shown to inhibit the growth of certain microorganisms by interfering with their metabolic pathways.

Antimicrobial Properties

Research indicates that 2-Chloro-3-fluoro-4-methylbenzaldehyde exhibits antimicrobial properties. It has been studied for its effectiveness against a range of bacterial strains, demonstrating significant inhibition at low concentrations. The compound's mechanism likely involves disruption of bacterial cell wall synthesis or metabolic functions.

Anticancer Potential

In addition to its antimicrobial effects, this compound has been evaluated for anticancer activity. Preliminary studies suggest that it may inhibit cell proliferation in various cancer cell lines through mechanisms that involve apoptosis and cell cycle arrest .

Structure-Activity Relationship (SAR)

The structural characteristics of 2-Chloro-3-fluoro-4-methylbenzaldehyde contribute significantly to its biological activity. The presence of halogen atoms not only enhances reactivity but also affects the compound's lipophilicity and binding affinity to biological targets. SAR studies indicate that modifications in the substituents can lead to variations in potency against specific biological targets.

Case Studies

  • Antimicrobial Efficacy : A study demonstrated that 2-Chloro-3-fluoro-4-methylbenzaldehyde inhibited the growth of Escherichia coli and Staphylococcus aureus with IC50 values in the micromolar range, showcasing its potential as a lead compound for developing new antibacterial agents.
  • Cancer Cell Line Studies : In vitro assays using human cancer cell lines (e.g., HeLa, MCF-7) revealed that treatment with this compound resulted in reduced cell viability and induced apoptotic pathways, suggesting it may be a candidate for further development as an anticancer drug .

Data Tables

Biological Activity IC50 (µM) Cell Line/Organism
Antibacterial Activity10 - 50E. coli, S. aureus
Anticancer Activity20 - 100HeLa, MCF-7
Apoptosis InductionN/AVarious cancer cell lines

Additional Observations

The presence of both electron-withdrawing (chlorine and fluorine) and electron-donating (methyl) groups allows for a diverse range of interactions with biological macromolecules, potentially leading to unique therapeutic profiles .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.